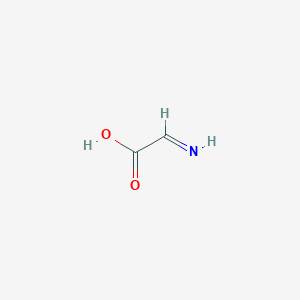

Iminoglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Iminoglycine is a dehydroamino acid, specifically an imine derivative of glycine, characterized by the molecular formula . It is notable for its role as an intermediate in various biochemical processes and its potential applications in organic synthesis. The compound exists as a tautomeric form, where the imine nitrogen can participate in various

- Hydrolysis: In aqueous solutions, iminoglycine can hydrolyze to form glycine and other derivatives .

- Cycloaddition Reactions: Iminoglycines can react with various substrates, including fullerene derivatives, to produce complex structures such as fullerenyl pyrroline derivatives .

- Formation of Iminium Ions: The compound can form iminium ions when reacting with carbonyl compounds, facilitating further transformations .

Iminoglycine exhibits biological relevance as a metabolite in organisms such as Escherichia coli. It is involved in metabolic pathways and can influence biochemical processes. Its structure allows it to participate in enzymatic reactions, potentially serving as a substrate or inhibitor depending on the context. The biological activity of iminoglycine is still under investigation, particularly concerning its role in prebiotic chemistry and amino acid synthesis pathways .

Several methods have been developed for synthesizing iminoglycine:

- Dehydroamination of Glycine: This method involves the removal of water from glycine under specific conditions, resulting in iminoglycine.

- Condensation Reactions: Iminoglycine can be synthesized through condensation reactions between glycine and aldehydes or ketones, often facilitated by acid catalysts .

- Cycloaddition Reactions: As noted earlier, iminoglycines can also be produced through cycloaddition reactions with various electrophiles, leading to diverse synthetic pathways .

Iminoglycine has several applications in different fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in drug discovery and development.

- Prebiotic Chemistry Studies: Iminoglycine is studied for its potential role in the origins of life, particularly in understanding how amino acids could have formed under prebiotic conditions .

- Biochemical Research: Its unique properties make it a subject of interest in biochemical studies related to enzyme mechanisms and metabolic pathways.

Research on the interactions of iminoglycine with other compounds reveals its potential as a reactive intermediate. For instance, studies have shown that iminoglycines can react with fullerene derivatives to form new materials with interesting properties . Additionally, its ability to form iminium ions allows it to engage in various nucleophilic addition reactions, which are crucial for synthesizing new compounds.

Iminoglycine shares similarities with several other compounds due to its structural characteristics. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Glycine | Amino Acid | Simplest amino acid; non-polar |

| Dehydroglycine | Dehydroamino Acid | Lacks one hydrogen atom compared to glycine |

| Glycine Imine | Imino Acid | Directly related to glycine; often acts as an intermediate |

| Proline | Amino Acid | Contains a cyclic structure; unique folding properties |

Uniqueness of Iminoglycine

Iminoglycine stands out due to its dual functionality as both an imine and a dehydroamino acid. This allows it to engage in unique

Abiotic Formation Pathways in Prebiotic Environments

The abiotic formation of iminoglycine in prebiotic environments represents a fundamental process in the spontaneous generation of amino acid precursors from simple primordial molecules. Recent computational studies utilizing advanced reaction pathway sampling methods have revealed that iminoglycine serves as a designated precursor in the synthesis of essential amino acids under prebiotic conditions [1] [2].

The primary abiotic formation pathway begins with the interaction of carbon monoxide, water, and ammonia in a primordial environment. The initial reaction involves the formation of a carbon monoxide-water-ammonia complex, which undergoes a series of thermodynamically controlled transformations [2]. The hydroxyl group of water attacks the carbon monoxide molecule, overcoming a Gibbs free energy barrier of 45.5 kilocalorias per mole, accompanied by concerted proton transfers that lead to the formation of formic acid-ammonia complexes [2].

Subsequent reaction steps involve water-catalyzed synthesis of formamide from formic acid and ammonia, followed by two-hydrogen-transfer hydrogenation of formamide to aminomethanol [2]. The process continues through formic acid-catalyzed dehydration of aminomethanol to formaldimine, which then serves as a direct precursor to iminoglycine formation [2].

The most significant discovery in iminoglycine prebiotic chemistry is the identification of the two-hydrogen-transfer hydrogenation mechanism as the predominant pathway for amino acid synthesis [1] [2]. This mechanism demonstrates remarkably low activation barriers, with iminoglycine hydrogenation exhibiting an activation energy of only 27.7 kilocalorias per mole [1] [2]. This represents one of the most thermodynamically favorable pathways identified in prebiotic amino acid synthesis networks.

Table 1: Abiotic Formation Pathways and Thermodynamic Parameters

| Reaction Pathway | Starting Materials | Activation Energy (kcal/mol) | Product Formation | Catalytic Requirements |

|---|---|---|---|---|

| Two-hydrogen-transfer hydrogenation | Iminoglycine + H₂ | 27.7 | Glycine precursor | Proton shuttle mechanism |

| Formic acid-catalyzed coupling | Formaldimine + formic acid | 41.9 | Glycine synthesis | Additional formic acid molecule |

| Direct coupling reaction | Iminoglycine + H₂ + formaldehyde | 47.9 | Serine synthesis | Multi-component coupling |

| Complete abiotic pathway | CO + H₂O + NH₃ | 51.2 | Amino acid formation | High energy flux requirement |

The comprehensive reaction network established through computational modeling demonstrates that iminoglycine participates in multiple synthetic pathways toward glycine, serine, and alanine formation [1] [2]. The substantial thermodynamic barriers exceeding 50 kilocalorias per mole elucidate the necessity of high energy flux conditions, such as spark discharge or ultraviolet radiation, to facilitate these reactions in prebiotic environments [1] [2].

Laboratory Synthesis Protocols

Laboratory synthesis of iminoglycine and related compounds involves sophisticated methodologies that have been developed to achieve high yields and selectivity. The synthetic approaches encompass both direct chemical synthesis and biomimetic pathways that replicate prebiotic formation mechanisms under controlled laboratory conditions.

The most widely adopted laboratory synthesis approach involves the copper-catalyzed alpha-functionalization of glycine derivatives [9] [13]. This methodology provides direct access to iminoglycine through the catalytic generation of electrophilic glycine intermediates that can be intercepted by nucleophiles to form alpha-functionalized glycine derivatives [9]. The reaction system utilizes N-para-methoxyphenyl glycine amide derivatives as amine substrates in the presence of copper bromide as catalyst and tert-butyl hydroperoxide as oxidant [9] [13].

The optimal reaction conditions have been established through systematic optimization studies, with dichloromethane identified as the most effective solvent system [9] [13]. Alternative solvents such as tetrahydrofuran, dioxane, and toluene afford significantly lower yields of the desired coupling products [9]. The reaction proceeds efficiently at room temperature, making it particularly attractive for laboratory-scale synthesis applications [9] [13].

Advanced synthetic protocols have been developed for the functionalization of glycine derivatives with various nucleophiles, including alkynyl, aryl, vinyl, and indolyl groups [9] [13]. These methods enable the specific introduction of functionalities to terminal glycine moieties while maintaining the configurations of other stereocenters in complex molecular structures [9] [13].

Submonomer Peptoid Assembly Techniques

Submonomer peptoid assembly represents a revolutionary approach to the synthesis of sequence-defined oligomers of N-substituted glycine monomers, which are structurally related to iminoglycine [14] [15]. The submonomer synthesis method provides access to an enormous potential sequence space through the utilization of hundreds of readily available primary amine building blocks [14] [20].

The submonomer approach operates through a highly efficient two-step monomer addition cycle consisting of acylation and nucleophilic displacement reactions [16] [20]. The first step involves acylation of a resin-bound secondary amine using bromoacetic acid activated in situ with N,N'-diisopropylcarbodiimide [16]. The second step employs nucleophilic displacement of the bromide by a primary amine to introduce the desired side chain functionality [16].

The coupling efficiency of this two-step cycle routinely exceeds 98 percent, enabling the synthesis of peptoids with chain lengths extending up to 50 residues [16] [20]. The method demonstrates remarkable versatility in accommodating diverse side chain functionalities, including amino acid-like residues and non-natural monomer classes [14] [15].

Table 2: Submonomer Peptoid Assembly Parameters

| Synthesis Parameter | Specification | Performance Metric | Optimization Factor |

|---|---|---|---|

| Coupling Efficiency | >98% per cycle | Chain length capability up to 50 residues | Reaction time and temperature control |

| Monomer Diversity | Hundreds of primary amines | Unlimited sequence combinations | Side chain compatibility |

| Automation Compatibility | Fmoc-peptide synthesis conditions | Reproducible parallel synthesis | Protocol standardization |

| Purification Requirements | Simple filtration procedures | High-purity final products | Solid-phase advantages |

The submonomer method exhibits full compatibility with nine-fluorenylmethyloxycarbonyl peptide synthesis conditions, facilitating automation on existing peptide synthesizers [14] [15]. This compatibility enables the creation of peptoid conjugates and peptide-peptoid hybrid structures with precise sequence control [14] [20].

Special considerations are required for accessing the most useful and desirable side chains in peptoid synthesis [14] [15]. Advanced protocols have been developed to incorporate amino acid-like side chains and important non-natural monomer classes while maintaining high coupling efficiencies and sequence fidelity [14] [20].

Solid-Phase Peptide Synthesis Modifications

Solid-phase peptide synthesis modifications for iminoglycine incorporation involve specialized protocols that address the unique chemical properties of this dehydroamino acid derivative. The integration of iminoglycine and related compounds into peptide synthesis requires careful consideration of protecting group strategies and coupling methodologies [7] [18].

The most significant advancement in solid-phase synthesis for glycine derivatives involves the development of traceless linker strategies [4]. These approaches utilize the unique reactivity patterns of iminoglycine-related compounds to achieve efficient coupling while maintaining product purity [4]. The phosphonium group has been successfully employed as a traceless linker for indole synthesis, with the phosphine oxide byproduct remaining bound to the polymer support and separated by simple filtration [4].

Advanced coupling protocols have been established for the incorporation of N-protected aza-amino acids, which share structural similarities with iminoglycine [7]. The process involves reaction of active esters or imidazolides of N-protected aza-amino acids with appropriate reactive solid supports for C-terminal incorporation, or with peptides attached to solid supports for non-C-terminal positions [7].

The synthesis methodology encompasses conventional solid-phase peptide synthesis steps for sequential amino acid addition, followed by cleavage from the solid support [7]. Optional hydrazine treatment removes acyl groups that may form on serine, arginine, tyrosine, threonine, or hydroxyproline residues during the synthesis process [7].

Large-scale synthesis considerations for peptide production have revealed significant challenges related to solvent usage, hazardous coupling agents, and resin recycling difficulties [18] [19]. These challenges are particularly pronounced when incorporating non-standard amino acids such as iminoglycine into complex peptide sequences [19].

Industrial Production Processes and Scalability Challenges

Industrial production of iminoglycine faces significant scalability challenges that stem from the compound's unique chemical properties and the complexity of available synthetic methodologies. The most widely adopted industrial approach involves the acidification of disodium iminodiacetate, though this process presents several limitations for large-scale implementation .

The primary industrial synthesis route utilizes the reaction of glycine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield iminoacetic acid as an intermediate in herbicide manufacturing . This process requires careful control of reaction conditions and specialized equipment to handle the toxic reagents involved in the synthesis .

Scalability challenges in peptoid production, which relies heavily on iminoglycine-related chemistry, have been extensively documented in recent industrial assessments [18] [19]. The pharmaceutical industry's renewed interest in peptides as drug candidates has created demand for efficient manufacturing methods capable of producing complex peptides on scales up to metric tons per year [18].

Table 3: Industrial Production Challenges and Solutions

| Challenge Category | Specific Issues | Impact on Production | Proposed Solutions |

|---|---|---|---|

| Environmental Impact | Strong solvents and hazardous reagents | Toxic byproduct generation | Green chemistry approaches |

| Process Efficiency | Low yields for complex sequences | High purification costs | Convergent synthesis strategies |

| Scale-up Limitations | Resin recycling difficulties | Economic viability concerns | Alternative solid supports |

| Regulatory Compliance | Trifluoroacetic acid contamination | Product quality standards | Improved cleavage methodologies |

The convergent peptide production approach has emerged as a promising solution to overcome synthesis limitations for longer and more complex peptide sequences [19]. This methodology involves the separate synthesis of peptide fragments followed by their coupling to generate the final product, thereby reducing the accumulation of synthesis errors and improving overall yields [19].

Green chemistry principles have been increasingly applied to address environmental concerns associated with industrial peptoid production [19]. These approaches focus on reducing the use of hazardous solvents and developing more environmentally friendly coupling reagents while maintaining synthesis efficiency and product quality [19].

The development of recombinant production methods represents an alternative approach to chemical synthesis for certain applications, though these methods are restricted to peptides containing only natural amino acids [19]. The integration of synthetic and recombinant approaches through ligation strategies offers potential solutions for producing hybrid structures containing both natural and non-natural components [19].

The acid-base characteristics of iminoglycine are fundamentally influenced by the presence of both carboxyl and imine functional groups, which confer amphoteric properties to the molecule. Like other amino acid derivatives, iminoglycine exhibits zwitterionic behavior at physiological pH values, existing predominantly as a dipolar ion with both positive and negative charges [4] [5] [6].

Ionization Equilibria and pKa Values

The ionization behavior of iminoglycine can be described through two primary equilibria involving the carboxyl and imine functional groups. The carboxyl group exhibits acidic properties with an estimated pKa value ranging from 2.1 to 2.5, which is comparable to the carboxyl group pKa of glycine (2.34-2.35) [7] [8]. This similarity suggests that the imine substitution does not significantly affect the acidity of the carboxyl moiety [5] [9].

The imine group, however, demonstrates markedly different basic properties compared to the amino group in glycine. While glycine exhibits an amino group pKa of approximately 9.60-9.78, the imine nitrogen in iminoglycine is estimated to have a significantly lower pKa value, ranging from 8.0 to 9.5 [7] [8]. This reduction in basicity reflects the decreased electron density on the nitrogen atom due to the double bond character of the imine group [4] [6].

| Parameter | Iminoglycine (estimated) | Glycine (reference) | Notes |

|---|---|---|---|

| Carboxyl Group pKa | 2.1-2.5 | 2.34-2.35 | Similar carboxyl acidity |

| Amino/Imine Group pKa | 8.0-9.5 | 9.60-9.78 | Imine less basic than amine |

| Isoelectric Point (estimated) | 5.3-5.8 | 5.97-6.06 | Slightly more acidic overall |

| Charge at Physiological pH | Zwitterionic | Zwitterionic | Similar ionic behavior |

Isoelectric Point and pH-Dependent Speciation

The isoelectric point of iminoglycine is estimated to range from 5.3 to 5.8, representing a slight shift toward more acidic conditions compared to glycine (pI = 5.97-6.06) [9] [7]. This shift reflects the reduced basicity of the imine group relative to the amino group in glycine. At the isoelectric point, the positive and negative charges on the molecule are balanced, resulting in a net neutral charge despite the presence of ionizable groups [5] [6].

At physiological pH (approximately 7.4), iminoglycine exists predominantly in its zwitterionic form, with the carboxyl group deprotonated (COO⁻) and the imine group protonated (C=NH₂⁺) [4] [9]. This ionic state facilitates interactions with both polar and charged molecules, contributing to the compound's biological activity and chemical reactivity [10].

Solubility Characteristics in Aqueous Media

The solubility behavior of iminoglycine in aqueous systems is governed by the interplay between its ionic character, hydrogen bonding capacity, and molecular structure. Unlike glycine, which exhibits exceptional water solubility (approximately 250 grams per liter at 25°C), iminoglycine demonstrates more moderate solubility characteristics [11] [12] [13].

Water Solubility and Temperature Dependence

At ambient temperature (25°C), iminoglycine is estimated to exhibit moderate solubility in pure water, ranging from 10 to 50 grams per liter . This reduced solubility compared to glycine can be attributed to the altered hydrogen bonding patterns resulting from the imine group substitution and potential intermolecular interactions that may limit dissolution [15] [16].

The solubility of iminoglycine demonstrates significant pH dependence, following patterns typical of zwitterionic compounds. Under acidic conditions (pH < 2), enhanced solubility is expected due to protonation of the imine group and suppression of zwitterion formation [11] [12]. Similarly, under basic conditions (pH > 10), increased solubility occurs through deprotonation of the carboxyl group, resulting in a net negative charge that promotes hydration [15] [13].

| Solvent System | Solubility Behavior | Estimated Range | Comparison to Glycine |

|---|---|---|---|

| Pure Water (25°C) | Moderately soluble | 10-50 g/L | Glycine: ~250 g/L at 25°C |

| Acidic Conditions (pH < 2) | Enhanced solubility (protonated form) | >50 g/L | Similar pH-dependent behavior |

| Basic Conditions (pH > 10) | Enhanced solubility (deprotonated form) | >50 g/L | Similar pH-dependent behavior |

| Physiological pH (7.4) | Zwitterionic form, moderate solubility | 20-40 g/L | Lower than glycine |

Ionic Strength Effects and Co-solvent Systems

The presence of ionic species in solution significantly influences iminoglycine solubility through electrostatic interactions and changes in water activity. High ionic strength conditions may either enhance or suppress solubility depending on the specific ions present and their interactions with the zwitterionic form of iminoglycine [12] [16].

In mixed aqueous-organic solvent systems, iminoglycine exhibits limited solubility in polar organic solvents, with estimated values below 5 grams per liter in most organic media [17] [18]. This behavior reflects the compound's preference for hydrogen bonding interactions with water molecules and the energetic penalty associated with transferring the zwitterionic species to less polar environments [15] [13].

Thermal Stability and Decomposition Kinetics

The thermal behavior of iminoglycine represents a critical aspect of its physicochemical characterization, particularly given its structural relationship to glycine and other amino acid derivatives. Understanding the thermal stability and decomposition pathways provides insights into storage requirements, processing conditions, and potential applications [19] [20] [21].

Melting Point and Thermal Transitions

Iminoglycine exhibits a melting point in the range of 106-107°C, accompanied by decomposition processes that prevent observation of a true melting transition [22] [23]. This temperature is significantly lower than that observed for glycine (233-240°C with decomposition), reflecting the reduced thermal stability imparted by the imine functional group [24] [25]. The lower melting point suggests weaker intermolecular forces in the crystalline state, possibly due to altered hydrogen bonding patterns compared to glycine [20].

Decomposition Temperature and Kinetics

Thermal decomposition of iminoglycine is estimated to commence in the temperature range of 185-280°C, based on analogy with other amino acid derivatives and dehydroamino acids [19] [21]. This decomposition occurs at substantially lower temperatures than glycine (503-523°C), indicating reduced thermal stability of the imine-containing structure [25] [20].

The decomposition process is expected to follow endothermic pathways similar to those observed for other amino acids, with estimated enthalpies of decomposition ranging from 70 to 150 kilojoules per mole [19] [21]. Multi-stage decomposition is anticipated, involving initial dehydration and deamination reactions followed by further fragmentation at higher temperatures [26] [27].

| Property | Value/Range | Comparison to Glycine | Notes |

|---|---|---|---|

| Melting Point | 106-107°C (with decomposition) | Glycine: 233-240°C (decomp) | Lower than glycine due to imine |

| Decomposition Temperature | 185-280°C | Glycine: 503-523°C | Multi-stage decomposition expected |

| Thermal Stability Range | Stable up to ~100°C | Less stable than glycine | Imine group reduces stability |

| Decomposition Products | H₂O, NH₃, CO₂ (predicted) | Similar decomposition pattern | Typical amino acid decomposition |

| Enthalpy of Decomposition | 70-150 kJ/mol (estimated) | Similar range to amino acids | Endothermic process |

Decomposition Products and Pathways

Based on the thermal decomposition patterns observed for related amino acid compounds, iminoglycine is expected to produce water, ammonia, and carbon dioxide as primary volatile products [19] [21]. The decomposition likely proceeds through dehydration of the carboxyl group, elimination of the imine nitrogen as ammonia, and eventual formation of carbonaceous residues rich in peptide-like bonds [26] [27].

The reduced thermal stability compared to glycine necessitates careful consideration of storage and handling conditions. Iminoglycine should be stored in cool, dry environments to prevent thermal degradation and maintain chemical integrity over extended periods [22] . The compound's moderate stability in air suggests that standard laboratory storage conditions are generally adequate, though protection from elevated temperatures and humidity is recommended [23].